N-Benzyl-N-isopropyl-2-phenoxy-acetamide

Description

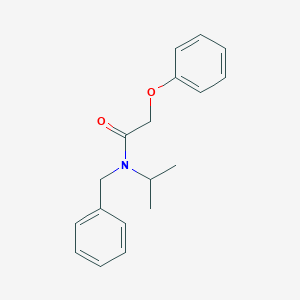

N-Benzyl-N-isopropyl-2-phenoxy-acetamide is a synthetic acetamide derivative characterized by a benzyl group and an isopropyl group attached to the nitrogen atom of the acetamide backbone, with a phenoxy substituent at the 2-position of the acetyl moiety.

Properties

Molecular Formula |

C18H21NO2 |

|---|---|

Molecular Weight |

283.4 g/mol |

IUPAC Name |

N-benzyl-2-phenoxy-N-propan-2-ylacetamide |

InChI |

InChI=1S/C18H21NO2/c1-15(2)19(13-16-9-5-3-6-10-16)18(20)14-21-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 |

InChI Key |

FAQNMUDDECGDRY-UHFFFAOYSA-N |

SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)COC2=CC=CC=C2 |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)COC2=CC=CC=C2 |

solubility |

36.6 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 2-Benzotriazol-1-yl-N-isopropyl-N-phenyl-acetamide (CAS 540773-02-2)

This compound replaces the phenoxy group in N-Benzyl-N-isopropyl-2-phenoxy-acetamide with a benzotriazol-1-yl moiety. Such differences likely increase polarity and thermal stability, making it more suitable for applications requiring UV absorption or corrosion inhibition. However, the substitution may reduce lipophilicity, impacting membrane permeability in biological systems .

Structural Analog: N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide

This analog features a bromophenyl group and a nitrophenoxy substituent. The nitro group further increases electron deficiency, which could stabilize negative charges or reduce metabolic stability compared to the non-nitrated phenoxy group in the target compound. Such modifications might make this analog more reactive in electrophilic environments but less bioavailable .

Structural Analog: Acetamide,N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy] (CAS 166599-76-4)

Here, a benzoxazolyl group replaces the benzyl moiety, and the phenoxy substituent is modified with methyl and isopropyl groups. The methyl-isopropyl phenoxy group increases steric hindrance compared to the unsubstituted phenoxy group in the target compound, possibly affecting molecular conformation and intermolecular interactions .

Data Table: Key Structural and Functional Comparisons

| Compound Name | CAS RN | Key Substituents | Functional Groups | Notable Features |

|---|---|---|---|---|

| This compound | Not provided | Benzyl, isopropyl, phenoxy | Acetamide, aryl ether | Balanced lipophilicity, moderate steric bulk |

| 2-Benzotriazol-1-yl-N-isopropyl-N-phenyl-acetamide | 540773-02-2 | Benzotriazol, isopropyl, phenyl | Acetamide, benzotriazole | High polarity, UV stability |

| N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide | Not provided | Bromophenyl, nitrophenoxy | Acetamide, nitro, aryl bromide | Electron-deficient, reactive |

| Acetamide,N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy] | 166599-76-4 | Benzoxazolyl, methyl-isopropyl phenoxy | Acetamide, benzoxazole, substituted aryl ether | Rigid heterocycle, enhanced steric effects |

Research Findings and Implications

- Electronic Effects: The benzotriazol-1-yl and benzoxazolyl groups (in and ) introduce electron-rich heterocycles, contrasting with the electron-neutral phenoxy group in the target compound. These differences may influence redox behavior or binding to biological targets.

- Biological Relevance : While specific data are lacking, acetamides with aryl ethers (e.g., ) are frequently investigated for antimicrobial or kinase inhibitory activity, suggesting possible pathways for the target compound’s application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.